molecular formula C20H18F3N3O3 B2845653 propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251688-69-3

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2845653
CAS No.: 1251688-69-3
M. Wt: 405.377
InChI Key: ISAUFFXFFNITDV-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core containing two nitrogen atoms. The compound features:

  • 7-Methyl substituent at position 7, enhancing steric and electronic effects.
  • 4-{[4-(Trifluoromethoxy)phenyl]amino} group, providing a polar, electron-withdrawing trifluoromethoxy moiety linked via an anilino bridge.
  • Propan-2-yl ester at position 3, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

propan-2-yl 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(9-4-12(3)25-18)17(16)26-13-5-7-14(8-6-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAUFFXFFNITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves several steps, including the formation of the naphthyridine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the naphthyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Compound [9] : N-(4-((2-(Ethylcarbamoyl)pyridin-4-yl)oxy)phenyl)-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

  • Differences: Replaces the trifluoromethoxy-anilino group with a pyridinyl-oxy-phenyl moiety.
  • Synthesis : Utilizes amidation and coupling reactions, differing from the esterification step in the target compound’s synthesis .

Compound 33 () : 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Differences : Features a carboxylic acid group at position 3 and a piperazine-linked trifluoromethylphenyl substituent.
  • Impact : The carboxylic acid enhances water solubility but may reduce cell permeability compared to the propan-2-yl ester. The piperazine group introduces basicity, which could improve interactions with charged residues in enzymatic pockets .

Substituent Variations

Compound 2c () : 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one

  • Differences: Contains a morpholinomethyl group at position 3 and lacks the anilino substituent.

Compound 2e () : 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide

  • Differences : Incorporates a sulfonamide group, a strong electron-withdrawing substituent.
  • Impact: Sulfonamide groups are known to enhance protein binding via hydrogen bonds and electrostatic interactions, which may improve target engagement but increase metabolic susceptibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 33 Compound 2c
LogP (Predicted) ~3.2 (ester enhances lipophilicity) ~1.8 (carboxylic acid reduces lipophilicity) ~2.5 (morpholine balances polarity)
Solubility (aq.) Low (ester group) Moderate (ionized COOH) Moderate (polar morpholine)
Metabolic Stability High (ester resists hydrolysis) Low (COOH prone to conjugation) Moderate (sulfonamide susceptible to Phase II metabolism)

Data inferred from structural analogs and substituent contributions .

Biological Activity

Propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex chemical compound with notable biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a naphthyridine core structure, which is known for its diverse biological activities. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Structural Formula

C19H20F3N3O2\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : This compound has been shown to modulate the activity of key enzymes such as cytochrome P450s, which are crucial in drug metabolism and synthesis of steroid hormones .
  • Receptor Interaction : It acts as a ligand for G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate metabolism and proliferation .

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μg/mL)
H1299 (Lung)10.47
A549 (Lung)15.03
HeLa (Cervical)12.50
CEM-SS (Leukemia)11.00

These findings suggest that this compound may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies indicate that naphthyridine derivatives can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • In Vitro Studies : A study on related naphthyridine compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for clinical applications in oncology .
  • In Vivo Studies : Animal models treated with naphthyridine derivatives showed reduced tumor size and improved survival rates compared to control groups, highlighting the therapeutic potential of these compounds .

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